Oxetane-2-carboxylic acid methyl ester
Overview
Description
It is a member of the oxetane family, which is characterized by a four-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
Oxetane-containing compounds are known to exhibit various biological activities, including antineoplastic, antiviral, and antifungal activities .
Mode of Action
Oxetanes in general are known for their contrasting behaviors: they influence physicochemical properties as a stable motif in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic tool .
Biochemical Pathways
Oxetane-containing compounds are produced by many microorganisms and are found in marine organisms and plants, especially in the family of taxaceae .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
Oxetane-containing compounds are known to exhibit various biological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
Oxetane-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ring-opening reactions facilitated by enzymes such as epoxide hydrolases . These interactions are crucial for its stability and reactivity in biological systems.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been observed to inhibit certain proteases by forming stable complexes with the enzyme active sites . These interactions lead to changes in enzyme activity and subsequent downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but it can degrade under others. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring-closing reactions . Additionally, electrophilic halocyclization of alcohols has been employed to synthesize oxetane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in large-scale production. For example, the use of Brønsted acid catalysts has been reported for the preparation of oxetane ethers via four-membered ring carbocation intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxetane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxetane-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxetane-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid methyl ester: This compound contains a four-membered ring with a nitrogen atom instead of oxygen.
Thietane-2-carboxylic acid methyl ester: This compound has a sulfur atom in the four-membered ring.
Cyclobutane-2-carboxylic acid methyl ester: This compound has a four-membered ring with only carbon atoms.
The uniqueness of this compound lies in its oxygen-containing ring, which imparts distinct chemical properties and reactivity compared to its nitrogen, sulfur, and carbon analogs .
Properties
IUPAC Name |
methyl oxetane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAIBMLFASVYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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